molecular formula C17H28ClNO B1666006 Amixetrine hydrochloride CAS No. 24622-52-4

Amixetrine hydrochloride

Cat. No.: B1666006
CAS No.: 24622-52-4
M. Wt: 297.9 g/mol
InChI Key: JTYOCYCDZSVPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amixetrine hydrochloride (chemical name: 1-(2-(3-methylbutoxy)-2-phenylethyl)-pyrrolidin-2-one hydrochloride) is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₇H₂₇NO·ClH . Its structure comprises a pyrrolidinone ring linked to a phenethyl group modified with a 3-methylbutoxy substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No.

24622-52-4

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H

InChI Key

JTYOCYCDZSVPAX-UHFFFAOYSA-N

SMILES

CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

24622-72-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amixetrine HCl, Amixetrine hydrochloride, Somagest

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves resolution, salt formation, and purification (see Table 1).

Table 1: Synthesis Steps from Patent WO2006037055A1

StepProcessConditionsPurpose
1(±)-Atomoxetine free base preparationReaction with mandelic acid in isopropyl alcohol, 75–80°CSalt formation for enantiomeric resolution
2Hydrolysis of mandelic acid saltNaOH in methanol, 100–110°CRelease of enantiopure atomoxetine free base
3HCl salt formationHCl in isopropyl alcohol/cyclohexane, 0–5°CStabilization of the final product
4CrystallizationCooling to 0–5°C for 45–60 minPurification via recrystallization

Critical Observations:

  • Enantiomeric resolution uses (R)-mandelic acid to isolate the active (R)-enantiomer .

  • Azeotropic distillation removes water during intermediate steps to prevent hydrolysis .

  • Final purity reaches 99.9% by HPLC after crystallization .

Metabolic Reactions

Atomoxetine undergoes hepatic metabolism primarily via CYP2D6 (Table 2) .

Table 2: Metabolic Pathways

MetaboliteEnzymeActivityPlasma Concentration
4-HydroxyatomoxetineCYP2D6Equipotent to parent drug1% (EMs), 0.1% (PMs)
N-DesmethylatomoxetineCYP2C19Weak activity5% (EMs), 45% (PMs)
Atomoxetine glucuronideUGTsInactiveVariable

Notable Findings:

  • CYP2D6 poor metabolizers (PMs) exhibit 10-fold higher atomoxetine exposure due to reduced 4-hydroxylation .

  • N-Desmethylatomoxetine is clinically insignificant due to low potency .

Hydrolysis in Acidic Conditions

Atomoxetine hydrochloride degrades in aqueous HCl via protonation of the ether oxygen , followed by SN2 cleavage of the β-methylphenoxy group .

Experimental Data:

  • Half-life : 2.5 hours at pH 1.2 (simulated gastric fluid) .

  • Degradation products : Thiophenol derivatives and chlorinated byproducts .

Spectroscopic Data

  • IR (KBr) : 2500 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (C=O of oxalate intermediate) .

  • ¹H NMR (DMSO-d₆) : δ 7.3 (m, Ar–H), 3.8 (q, –OCH₂–), 1.4 (d, –CH(CH₃)₂) .

Purity Criteria:

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA/acetonitrile) .

  • Melting point : 158–160°C (decomposition) .

Pharmacodynamic Interactions

Atomoxetine’s noradrenergic activity increases systemic catecholamines, potentiating cardiovascular effects with:

  • MAO inhibitors : Risk of hypertensive crisis .

  • Albuterol : Synergistic tachycardia .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of Amixetrine hydrochloride lies in its combination of a pyrrolidinone core, phenethyl group, and branched alkoxy substituent. Below is a comparison with structurally related NSAIDs and other cyclohexyl/heterocyclic derivatives:

Table 1: Key Structural and Pharmacological Differences
Compound Molecular Formula Core Structure Key Substituents Pharmacological Notes
Amixetrine HCl C₁₇H₂₇NO·ClH Pyrrolidinone 3-Methylbutoxy-phenethyl NSAID; enhanced solubility due to HCl salt
Felipyrine C₁₅H₂₀N₂O Pyrrolidinone Phenyl-piperidinyl Registered as an active NSAID; lacks alkoxy chain
Fluquazone C₁₆H₁₀ClF₃N₂O Quinazolinone Trifluoroethyl, chloro-phenyl Potential anti-inflammatory/analgesic activity
Ethyl (1-aminocyclohexyl)acetate HCl C₁₀H₂₀NO₂·ClH Cyclohexylamine Ethyl ester, amino group Varies in amino group position vs. trans-4-aminocyclohexyl analog
Methyl 7-aminoheptanoate HCl C₈H₁₈NO₂·ClH Linear aliphatic chain Methyl ester, terminal amine Chain length affects reactivity; used as a synthetic intermediate

Mechanistic and Functional Insights

  • Amixetrine vs. Felipyrine: Both share a pyrrolidinone core, but Felipyrine’s piperidinyl substitution may alter receptor binding compared to Amixetrine’s phenethyl-alkoxy group. This difference could influence anti-inflammatory selectivity .
  • Amixetrine vs. Fluquazone: Fluquazone’s quinazolinone backbone and halogen/trifluoromethyl groups suggest distinct COX enzyme inhibition mechanisms compared to Amixetrine’s pyrrolidinone-based structure .
  • Hydrochloride Salts: Amixetrine and related compounds (e.g., Ethyl 3-(aminomethyl)-5-methylhexanoate HCl) utilize hydrochloride salts to improve aqueous solubility, a critical factor in drug formulation .

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Systems : Amixetrine’s phenethyl group contrasts with Fluquazone’s chlorophenyl and trifluoroethyl groups, which may confer differing metabolic stability and toxicity profiles .

Research and Development Considerations

  • Synthetic Versatility: Amixetrine’s structure allows modular modifications (e.g., varying alkoxy chains or exploring alternative heterocycles), as seen in piperidine derivatives like 4-(Aminomethyl)piperidin-2-one HCl .
  • Safety and Handling : While specific safety data for Amixetrine are unavailable, handling precautions for similar organic salts (e.g., avoiding inhalation, using PPE) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amixetrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Amixetrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.